molecular formula C14H19NO3 B14744745 Ethyl 4-acetamido-2-ethyl-6-methylbenzoate CAS No. 5411-18-7

Ethyl 4-acetamido-2-ethyl-6-methylbenzoate

Cat. No.: B14744745
CAS No.: 5411-18-7
M. Wt: 249.30 g/mol
InChI Key: LMWQHVYVHSVFOK-UHFFFAOYSA-N
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Description

Ethyl 4-acetamido-2-ethyl-6-methylbenzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers. This particular compound is characterized by its unique structure, which includes an acetamido group, an ethyl group, and a methyl group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-acetamido-2-ethyl-6-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-acetamido-2-ethyl-6-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as distillation and crystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamido-2-ethyl-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Aminolysis: Amines under mild heating conditions.

Major Products Formed

    Hydrolysis: 4-acetamido-2-ethyl-6-methylbenzoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Aminolysis: Corresponding amide.

Mechanism of Action

The mechanism of action of Ethyl 4-acetamido-2-ethyl-6-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with biological pathways. The acetamido group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-acetamido-2-ethyl-6-methylbenzoate is unique due to the presence of the acetamido group, which imparts additional chemical reactivity and potential biological activity. The combination of ethyl and methyl groups further distinguishes it from simpler esters, providing unique properties and applications .

Properties

CAS No.

5411-18-7

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 4-acetamido-2-ethyl-6-methylbenzoate

InChI

InChI=1S/C14H19NO3/c1-5-11-8-12(15-10(4)16)7-9(3)13(11)14(17)18-6-2/h7-8H,5-6H2,1-4H3,(H,15,16)

InChI Key

LMWQHVYVHSVFOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)NC(=O)C)C)C(=O)OCC

Origin of Product

United States

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